N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide
説明
Historical Development of Dibenzoxazepine Research
The dibenzo[b,f]oxazepine framework emerged as a structurally unique heterocyclic system during mid-20th-century investigations into riot control agents. Initial studies by the British Ministry of Defence identified dibenzoxazepines such as CR gas (dibenz[b,f]oxazepine) for their potent lachrymatory and irritant properties. By the 1960s, pharmacological interest shifted toward medicinal applications, particularly after recognizing structural similarities between dibenzoxazepines and neuroactive compounds like loxapine. The discovery that minor substitutions could modulate biological activity—from riot control agents to antipsychotics—catalyzed decades of synthetic innovation. For example, replacing reactive groups with carboxamide or phenoxy moieties enabled therapeutic applications in neurology and oncology.
Structural Classification Within Heterocyclic Systems
Dibenzo[b,f]oxazepines belong to the azepine family, characterized by a seven-membered ring fused to two benzene rings (Table 1). This contrasts with dibenzazepines, which lack the oxygen atom in the central ring. The oxygen at position 1 and nitrogen at position 4 create a polarized scaffold that influences electronic distribution and binding interactions.
Table 1: Comparative Features of Selected Heterocyclic Systems
The planar geometry of dibenzo[b,f]oxazepines permits π-π stacking with aromatic residues in biological targets, while the oxazepine ring’s flexibility accommodates diverse substituents.
Evolution of Phenoxy-Acetamide Substituted Dibenzoxazepines
Phenoxy-acetamide substitutions represent a strategic advancement in dibenzoxazepine functionalization. Early derivatives focused on halogenation (e.g., CR gas’s chloro groups), but the introduction of phenoxy-acetamide side chains enhanced target specificity. For instance, attaching 4-fluorophenoxy-acetamide at C2 improves solubility and enables hydrogen bonding with serine/threonine kinases. Synthetic routes evolved from simple cyclocondensation (e.g., 2-aminophenols with halobenzaldehydes) to copper-catalyzed C–O coupling, enabling precise regiocontrol. A key breakthrough involved Smiles rearrangements during cyclization, which stabilized the oxazepine ring while accommodating bulky substituents.
Research Significance of N-10 Ethylated Derivatives
N-10 ethylation in dibenzoxazepines modulates pharmacokinetic properties by altering lipophilicity and metabolic stability. Ethyl groups at C10 shield the oxazepine ring from oxidative degradation, extending half-life in vivo. Comparative studies show that N-10 ethylated analogs exhibit 2–3-fold greater blood-brain barrier permeability than non-alkylated derivatives, making them candidates for central nervous system (CNS) applications. Additionally, ethylation reduces plasma protein binding, increasing free drug availability. These attributes underscore the importance of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide as a model for optimizing dibenzoxazepine therapeutics.
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-2-26-19-5-3-4-6-21(19)30-20-12-9-16(13-18(20)23(26)28)25-22(27)14-29-17-10-7-15(24)8-11-17/h3-13H,2,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMWACSXAOASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O5 |
| Molecular Weight | 418.449 g/mol |
| LogP | 5.5688 |
| Polar Surface Area | 55.244 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide exhibits various biological activities, primarily through its interaction with specific receptors and enzymes involved in pain modulation and inflammation.
- Analgesic Activity : The compound has shown efficacy in alleviating pain in animal models. It was tested using the 2-phenyl-1,4-benzoquinone-induced writhing test in mice, a standard assay for analgesic compounds .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may inhibit inflammatory pathways, potentially by modulating cytokine production and vascular permeability .
- Dopamine Receptor Antagonism : Some studies highlight its role as a dopamine D2 receptor antagonist, suggesting implications for neuropsychiatric disorders .
Study 1: Analgesic Efficacy
A study evaluated the analgesic effects of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide in a controlled environment. The results indicated a statistically significant reduction in pain response compared to the control group.
Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in cultured human cells. This suggests potential use in treating inflammatory diseases.
Study 3: Neuropharmacological Effects
Research involving animal models indicated that the compound could modify dopaminergic signaling pathways, providing insights into its potential use in treating conditions like schizophrenia or Parkinson's disease.
科学的研究の応用
Pharmacological Applications
1. Antipsychotic Activity:
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide exhibit significant activity as dopamine D2 receptor antagonists. This receptor is critical in the treatment of schizophrenia and other psychotic disorders. The compound's structural similarities with known antipsychotics suggest it may also possess this activity, warranting further investigation into its efficacy and safety profiles in clinical settings .
2. Anti-inflammatory Properties:
The oxazepine derivatives have been studied for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease . The mechanism of action may involve modulation of signaling pathways associated with inflammation.
3. Anticancer Potential:
Preliminary studies indicate that oxazepine derivatives can induce apoptosis in cancer cells. The unique structure of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide could interact with specific molecular targets involved in cancer cell proliferation and survival. Further research is needed to elucidate its mechanisms and effectiveness against various cancer types .
Synthesis and Development
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide involves several steps that require careful optimization to ensure high yields and purity. Typical synthetic routes include:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves cyclization reactions that create the fused ring system characteristic of this class.
- Substitution Reactions: Introducing the 4-fluorophenoxy group through electrophilic aromatic substitution or nucleophilic attack.
- Acetamide Formation: The final step involves the acylation of the amine group to form the acetamide linkage.
Each step must be meticulously controlled to achieve the desired product with minimal by-products.
Case Study 1: Antipsychotic Activity
In a study evaluating various dibenzo[b,f][1,4]oxazepine derivatives for their affinity towards dopamine receptors, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide demonstrated promising binding affinity comparable to established antipsychotic medications. This suggests potential for further development as a therapeutic agent for schizophrenia .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of related compounds showed that they significantly reduced TNF-alpha levels in vitro. The implications for treating chronic inflammatory conditions are significant, positioning this compound as a candidate for further pharmacological exploration .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the central heterocycle significantly alters electronic and conformational properties. For example:
- 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () shares the 10-ethyl-11-oxo motif but replaces oxygen with sulfur. The synthesis of this thiazepine derivative yielded only 9%, indicating higher synthetic complexity compared to oxazepines .
Substituent Modifications at Position 2
The 2-(4-fluorophenoxy)acetamide group distinguishes the target compound from analogs with alternative substituents:
- N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () features a trifluoromethyl benzamide group. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility compared to the 4-fluorophenoxy moiety. The 10-methyl group (vs.
- N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () introduces a nitro group and a butyl chain. The nitro group increases electron deficiency, which could enhance reactivity or alter binding kinetics, while the butyl chain adds steric bulk, likely reducing solubility .
Functional Group Replacements
- BT2 (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) () replaces the acetamide with a carbamate group. Carbamates are more hydrolytically stable than esters but less so than amides, suggesting the target compound’s acetamide may offer a balance between stability and bioavailability .
- N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () substitutes acetamide with a sulfonamide.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : Thiazepine derivatives (e.g., ) exhibit lower yields (9%) compared to oxazepines, likely due to sulfur’s reactivity and purification challenges .
- Biological Activity: The carbamate derivative BT2 suppressed monocyte-endothelial cell adhesion and inflammation, suggesting dibenzo-oxazepines with polar substituents (e.g., acetamide in the target compound) may share similar mechanisms .
- Solubility and Binding: Sulfonamide derivatives () prioritize solubility, while trifluoromethyl groups () favor metabolic stability. The target compound’s 4-fluorophenoxy group may offer intermediate properties .
Q & A
Basic Research Question
- NMR Analysis : - and -NMR to confirm substitution patterns, with 2D techniques (COSY, HSQC) resolving overlapping signals from the dibenzoxazepinone and fluorophenoxy groups .
- X-ray Crystallography : For absolute configuration determination, especially if the compound exhibits chiral centers or polymorphism .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental IR/Raman spectra .
How can computational tools accelerate reaction pathway discovery and mechanistic studies for derivatives of this compound?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for key reactions, such as ketone reduction or fluorophenyl substitution .
- Machine Learning (ML) : Training ML models on reaction databases to predict optimal conditions for novel derivatizations (e.g., Suzuki couplings) .
- Mechanistic Insights : Molecular dynamics simulations to study solvent effects on reaction intermediates .
What strategies are employed to resolve contradictions in biological activity data across different studies?
Advanced Research Question
- Data Normalization : Account for variability in assay conditions (e.g., cell lines, incubation times) using standardized positive/negative controls .
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity trends with structural analogs (e.g., anthraquinone derivatives in and ) to identify critical functional groups .
- Meta-Analysis : Apply multivariate regression to isolate confounding variables (e.g., solubility, metabolic stability) .
How can the reactivity of the fluorophenoxyacetamide moiety be exploited for selective functionalization?
Advanced Research Question
- Electrophilic Substitution : Utilize the electron-withdrawing fluorine atom to direct nitration or halogenation at specific positions on the phenyl ring .
- Protection/Deprotection Strategies : Temporarily mask the acetamide group during harsh reactions (e.g., oxidations) using tert-butyloxycarbonyl (Boc) .
- Click Chemistry : Introduce alkyne handles via Sonogashira coupling for bioconjugation applications .
What methodologies are recommended for assessing environmental fate or degradation pathways of this compound?
Advanced Research Question
- Photodegradation Studies : Simulate UV exposure in environmental chambers and analyze breakdown products via LC-MS .
- Biodegradation Assays : Use soil or microbial consortia to track metabolic pathways, with isotopic labeling () for quantitative analysis .
- Computational Toxicology : Predict ecotoxicity endpoints (e.g., LC) using QSAR models like ECOSAR .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or epigenetic modulator?
Advanced Research Question
- Kinase Profiling : High-throughput screening against kinase panels (e.g., KinomeScan) with ATP-competitive binding assays .
- Epigenetic Targets : Measure histone deacetylase (HDAC) inhibition using fluorogenic substrates or chromatin immunoprecipitation (ChIP) .
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding modes against crystallographic kinase structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
